molecular formula C9H8Cl2O B7810380 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone CAS No. 58657-28-6

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone

Cat. No.: B7810380
CAS No.: 58657-28-6
M. Wt: 203.06 g/mol
InChI Key: UGXFECVAWSLKFV-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone is a halogenated acetophenone derivative characterized by a chloro-substituted ethanone group attached to a substituted aromatic ring. Its structure includes chlorine atoms at the 5-position of the phenyl ring and a methyl group at the 2-position, which influence its electronic and steric properties. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and bioactive molecules.

Properties

IUPAC Name

2-chloro-1-(5-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXFECVAWSLKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495550
Record name 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58657-28-6
Record name 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58657-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone can be achieved through several methods. One common method involves the reaction of chloroacetyl chloride with 5-chloro-2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted ethanones with various functional groups replacing the chlorine atoms.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction TypeExample ReactionMajor Products
OxidationUsing KMnO₄1-(5-chloro-2-methylphenyl)ethanoic acid
ReductionUsing NaBH₄1-(5-chloro-2-methylphenyl)ethanol
SubstitutionWith NaOCH₃1-(5-methoxy-2-methylphenyl)ethanone

The compound exhibits potential biological activities, making it a candidate for drug development. Studies have shown its efficacy as an enzyme inhibitor and in receptor binding due to its structural similarity to biologically active molecules.

Antimicrobial Activity : Research indicates that derivatives of this compound possess notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity Against Bacteria
This compoundEffective against Staphylococcus aureus and Escherichia coli
Substituted derivativesEnhanced activity against multiple strains

Anticancer Properties : Structure-activity relationship (SAR) studies have demonstrated that certain modifications to the compound enhance its anticancer efficacy against cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).

CompoundIC₅₀ (μM)Cancer Type
Compound A0.62HEPG2
Compound B0.87MCF-7

In Vitro Studies on Cancer Cell Lines

A series of studies evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. The results showed that some derivatives exhibited significantly lower IC₅₀ values compared to standard treatments.

Mechanism of Action :
The biological effects may involve:

  • Inhibition of key enzymes associated with cancer progression.
  • Induction of cell cycle arrest leading to apoptosis.

Safety and Toxicity

Understanding the safety profile of this compound is essential for its therapeutic applications. Preliminary studies indicate moderate toxicity at high doses, with the need for further investigation into long-term exposure risks.

Study FocusFindings
Acute ToxicityModerate toxicity at high doses
Long-term EffectsFurther studies required

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine atoms enhance electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic substitutions (e.g., formation of heterocycles in and ) . Electron-Donating Groups (OCH₃, C₂H₅): Methoxy and ethyl groups reduce electrophilicity but improve solubility in polar solvents . 39% in ) .

Biological Activity

2-Chloro-1-(5-chloro-2-methylphenyl)ethanone, with the CAS number 58657-28-6, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8Cl2O
  • Molecular Weight : 203.06 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, often exhibit significant antimicrobial activity. A study highlighted the effectiveness of various chlorinated compounds against a range of bacterial strains. The presence of chlorine atoms in the structure is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

The mechanism through which this compound exerts its antimicrobial effects involves several pathways:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, disrupting membrane integrity.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Biofilm Disruption : Studies have shown that halogenated compounds can reduce biofilm formation, making bacteria more susceptible to treatment.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various chlorinated compounds, including this compound. The research demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).

Clinical Implications

The potential application of this compound in clinical settings is promising. Its ability to combat resistant bacterial strains suggests it could be developed into a novel antimicrobial agent. Further research is needed to explore its pharmacokinetics and safety profile in vivo.

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